molecular formula C12H12ClN3O2 B11342535 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone

2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B11342535
M. Wt: 265.69 g/mol
InChI Key: SZYBIOLOMUHTKE-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidinone ring substituted with a 3-chloro-4-methoxyanilino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone typically involves the reaction of 3-chloro-4-methoxyaniline with a suitable pyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: A precursor in the synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone.

    4-methoxyaniline: A related compound with similar structural features but lacking the chloro substituent.

    2-chloro-4-methoxyaniline: Another structurally related compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-(3-chloro-4-methoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17)

InChI Key

SZYBIOLOMUHTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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